molecular formula C20H22N2O3 B4025784 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-methylphenyl)acetamide

2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B4025784
M. Wt: 338.4 g/mol
InChI Key: KVAZGXILHIBXFT-UHFFFAOYSA-N
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Description

2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

    Acylation: The acetamide moiety can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Final Coupling: The final compound is obtained by coupling the morpholine derivative with 4-methylphenylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the morpholine ring, potentially converting it to an alcohol.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving morpholine derivatives.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-methylphenyl)acetamide would depend on its specific biological target. Generally, morpholine derivatives can interact with various enzymes or receptors, modulating their activity. The benzyl and acetamide groups may enhance binding affinity to specific molecular targets, influencing pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzylmorpholin-2-yl)-N-(4-methylphenyl)acetamide: Lacks the oxo group in the morpholine ring.

    2-(4-benzyl-3-oxomorpholin-2-yl)-N-phenylacetamide: Lacks the methyl group on the phenyl ring.

    2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

The presence of both the benzyl and oxo groups in the morpholine ring, along with the 4-methylphenylacetamide moiety, may confer unique biological properties to 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-methylphenyl)acetamide, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15-7-9-17(10-8-15)21-19(23)13-18-20(24)22(11-12-25-18)14-16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAZGXILHIBXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(CCO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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